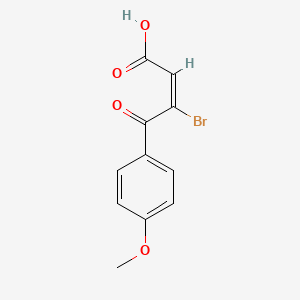
Bromebric acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: Bromebric acid can be synthesized through several methods:
Oxidation of Primary Alcohols and Aldehydes: This method involves the oxidation of primary alcohols or aldehydes using oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Carboxylation of Grignard Reagents: This involves the reaction of a Grignard reagent with carbon dioxide (CO₂) to yield a metal carboxylate, followed by protonation to give the carboxylic acid.
Hydrolysis of Nitriles: Carboxylic acids can be prepared from nitriles by heating with aqueous acid or base.
Industrial Production Methods: Industrial production of this compound typically involves large-scale oxidation processes or the use of Grignard reagents under controlled conditions to ensure high yield and purity .
Types of Reactions:
Substitution: this compound can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄).
Substitution: Various nucleophiles depending on the desired product.
Major Products Formed:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Bromebric acid has several applications in scientific research:
Mechanism of Action
Bromebric acid exerts its effects through its cytostatic and antineoplastic properties. It interferes with the cell division process, inhibiting the growth and proliferation of cancer cells. The exact molecular targets and pathways involved are still under investigation, but it is believed to interact with key proteins involved in cell division and apoptosis .
Comparison with Similar Compounds
Bromoacrylic Acid: A precursor to bromebric acid with similar chemical properties.
Cytembena: Another derivative of bromoacrylic acid with antineoplastic activity.
Uniqueness: this compound is unique due to its specific chemical structure and its potent cytostatic and antineoplastic properties. Unlike other similar compounds, it has shown significant activity against various types of cancer cells in preclinical studies .
Properties
CAS No. |
5711-40-0 |
|---|---|
Molecular Formula |
C11H9BrO4 |
Molecular Weight |
285.09 g/mol |
IUPAC Name |
(E)-3-bromo-4-(4-methoxyphenyl)-4-oxobut-2-enoic acid |
InChI |
InChI=1S/C11H9BrO4/c1-16-8-4-2-7(3-5-8)11(15)9(12)6-10(13)14/h2-6H,1H3,(H,13,14)/b9-6+ |
InChI Key |
UPZFHUODAYGHDZ-RMKNXTFCSA-N |
Isomeric SMILES |
COC1=CC=C(C=C1)C(=O)/C(=C\C(=O)O)/Br |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)C(=CC(=O)O)Br |
melting_point |
500 to 505 °F (NTP, 1992) |
physical_description |
Cytembena is a white to off-white powder. (NTP, 1992) |
solubility |
50 to 100 mg/mL at 70 °F (NTP, 1992) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















